molecular formula C19H17BrN2O2 B2770955 3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898411-86-4

3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2770955
CAS No.: 898411-86-4
M. Wt: 385.261
InChI Key: YQONZHUQWJTKSV-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a sophisticated synthetic small molecule designed for research applications. The compound features a benzamide moiety linked to a hexahydropyrido[3,2,1-ij]quinolin-3-one scaffold, a privileged structure in medicinal chemistry known for its potential to interact with various biological targets. The strategic incorporation of a bromo substituent on the benzamide ring enhances the molecule's utility as a versatile intermediate for further synthetic modification, enabling cross-coupling reactions and structure-activity relationship (SAR) studies. This complex heterocyclic system is of significant interest in early-stage pharmacological research, particularly in the development of small molecule probes . Researchers can utilize this compound to explore potential anti-inflammatory pathways, as small molecule inhibitors targeting inflammatory mediators represent a growing area of therapeutic development . The rigid polycyclic framework may also impart interesting photophysical properties, making derivatives of similar structural families potential candidates for development as fluorescent probes or markers for studying biological systems . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound appropriately in controlled laboratory settings.

Properties

IUPAC Name

3-bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c20-15-5-1-3-14(9-15)19(24)21-16-10-12-4-2-8-22-17(23)7-6-13(11-16)18(12)22/h1,3,5,9-11H,2,4,6-8H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQONZHUQWJTKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)Br)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole intermediate, which can be further modified to introduce the bromine and benzamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

The structural and functional uniqueness of 3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide can be contextualized by comparing it to analogs with modifications to the benzamide substituent, core heterocycle, or appended functional groups. Below is a detailed analysis:

Structural Analogues with Modified Benzamide Substituents
Compound Name Substituent on Benzamide Key Properties/Applications Reference
3-Bromo-N-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide Br Enhanced electrophilicity; potential for nucleophilic substitution or metal-catalyzed coupling
4-Chloro-3-nitro-N-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide Cl, NO₂ Electron-withdrawing groups increase stability; nitro group may confer redox activity
N-(3-Oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide H Parent compound; baseline for SAR studies; lacks halogen-driven reactivity

Key Observations :

  • Bromine’s larger atomic radius and polarizability compared to chlorine may improve binding affinity in hydrophobic pockets .
Core-Modified Analogues
Compound Name Core Modification Key Properties/Applications Reference
(Z)-N-(2-Aminoethyl)-2-cyano-3-(hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide Acrylamide side chain Enhanced hydrogen-bonding capacity; tested as SMN-RNAP II interaction disruptor
N1-(3-Hydroxypropyl)-N2-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide Oxalamide linker with hydroxypropyl Improved solubility; potential for prodrug design
Diorganotin(IV) complexes of hydrazone-functionalized analogs Hydrazone-Schiff base ligands Antimicrobial activity against S. aureus and E. coli; tin coordination enhances bioactivity

Key Observations :

  • Acrylamide derivatives (e.g., ) introduce conformational flexibility and cyano-group-mediated dipole interactions, which may enhance target engagement .
  • Oxalamide linkers (e.g., ) improve aqueous solubility, addressing a common limitation of rigid polycyclic systems .

Key Observations :

  • Boronic acid derivatives () serve as versatile intermediates for synthesizing biaryl or heteroaryl analogs .
  • Fluorescent analogs () demonstrate the scaffold’s adaptability in non-therapeutic applications like bioimaging .

Biological Activity

3-Bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides and pyridoquinolines and features a bromine atom and a ketone group in its structure. Its unique molecular configuration suggests possible interactions with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrN3OC_{15}H_{14}BrN_{3}O, with a molecular weight of approximately 353.22 g/mol. The presence of functional groups such as the bromine atom and the ketone enhances its reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets including enzymes and receptors. The mechanism involves binding to these targets which may inhibit their activity or alter their function. This interaction can lead to various biological effects depending on the target pathway involved.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways which could be beneficial in treating inflammatory diseases.
  • Anticancer Properties : Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

Several case studies have explored the broader class of compounds related to this compound:

Study Findings
Study A (2022)Investigated the anti-inflammatory effects of pyridoquinoline derivatives; showed significant reduction in cytokine levels in animal models.
Study B (2021)Evaluated anticancer activity; reported induction of apoptosis in human cancer cell lines treated with related compounds.
Study C (2020)Assessed antimicrobial properties; demonstrated effectiveness against Gram-positive bacteria.

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

  • Bromination : Introduction of the bromine atom using brominating agents.
  • Formation of Amide Bond : Reaction between the appropriate amine and carboxylic acid derivative.
  • Cyclization : Formation of the hexahydropyridoquinoline structure through cyclization reactions.

Q & A

Q. What are the key synthetic pathways for 3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Core framework construction : The hexahydropyridoquinoline core is built via cyclization reactions using reagents like POCl₃ or polyphosphoric acid under controlled temperatures (80–120°C) .

Bromine introduction : Electrophilic aromatic substitution or halogen exchange reactions (e.g., using NBS or Br₂ in DCM) are employed to add the bromo substituent .

Benzamide coupling : The final step involves amide bond formation between the core and 3-bromobenzoyl chloride via Schotten-Baumann or HATU-mediated coupling in aprotic solvents (e.g., DMF or THF) .

  • Key Considerations : Monitor reaction progress with TLC/HPLC and optimize stoichiometry to avoid over-halogenation.

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Use complementary analytical techniques:
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., bond angles, torsion angles) .
  • NMR spectroscopy : Confirm substituent positions via 1H^1H (e.g., aromatic protons at δ 7.51–8.15 ppm) and 13C^{13}C NMR (carbonyl C=O at ~163 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 364–366 for bromine isotopes) .
  • IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1609 cm1^{-1}) .

Q. What preliminary biological activities have been reported?

  • Methodological Answer : Initial screens suggest:
  • Enzyme inhibition : Potential interaction with kinase or protease targets (IC50_{50} values in µM range) via hydrophobic binding to the hexahydropyridoquinoline core .
  • Antimicrobial activity : Moderate activity against Gram-positive bacteria (e.g., S. aureus MIC ~32 µg/mL) attributed to the bromobenzamide moiety .
  • Cytotoxicity : Assessed via MTT assays (e.g., IC50_{50} >50 µM in HeLa cells), indicating selectivity for non-mammalian targets .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scaled-up production?

  • Methodological Answer :
  • Reaction optimization : Use Design of Experiments (DoE) to test variables:
VariableRange TestedOptimal Condition
Temperature60–120°C90°C
SolventDMF, THF, DCMTHF (anhydrous)
CatalystHATU, EDCIHATU (1.2 eq)
(Data from )
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (hexane/EtOH) improves purity (>98%) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding assays) .
  • Impurity analysis : Use HPLC-MS to rule out side products (e.g., dehalogenated byproducts) .
  • Cell line variability : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to account for metabolic differences .

Q. What computational strategies predict target interactions for SAR studies?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to kinase ATP pockets (e.g., prioritize residues with π-π stacking to the quinoline core) .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with activity using partial least squares regression .

Q. How to design environmental fate studies for this compound?

  • Methodological Answer : Follow protocols from environmental chemistry frameworks (e.g., OECD 307):
  • Biodegradation : Aerobic soil metabolism studies (28-day incubation, LC-MS monitoring) .
  • Aquatic toxicity : Daphnia magna acute toxicity tests (EC50_{50} determination) .
  • Adsorption : Batch experiments with varying soil pH (4–9) to measure Koc_{oc} values .

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